REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9]C(O)=O)=O)=[CH:4][CH:3]=1.[OH-:15].[K+].NN.Cl.[CH2:20]([OH:23])CO>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH2:8][CH3:9])[C:20]([OH:23])=[O:15])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)CCC(=O)O)C=C1
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2.47 L
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to rise to 190°
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |